molecular formula C25H18Cl2O4 B11147702 6-[(3,4-dichlorobenzyl)oxy]-2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1-benzofuran-3-one

6-[(3,4-dichlorobenzyl)oxy]-2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1-benzofuran-3-one

Cat. No.: B11147702
M. Wt: 453.3 g/mol
InChI Key: BWNZDHPRIFCSSF-YUMLRZHGSA-N
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Description

6-[(3,4-dichlorobenzyl)oxy]-2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1-benzofuran-3-one is a complex organic compound with a unique structure that includes a benzofuran core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3,4-dichlorobenzyl)oxy]-2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1-benzofuran-3-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 3,4-dichlorobenzyl Group: This step often involves nucleophilic substitution reactions.

    Formation of the Propenylidene Group: This can be achieved through aldol condensation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(3,4-dichlorobenzyl)oxy]-2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1-benzofuran-3-one can undergo various types of chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: This can result in the reduction of the propenylidene group to an alkane.

    Substitution: This can involve the replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.

Scientific Research Applications

6-[(3,4-dichlorobenzyl)oxy]-2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1-benzofuran-3-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, interacting with biological targets.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a precursor in industrial processes.

Mechanism of Action

The mechanism of action of 6-[(3,4-dichlorobenzyl)oxy]-2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1-benzofuran-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-[(3,4-dichlorobenzyl)oxy]-2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1-benzofuran-3-one include other benzofuran derivatives with different substituents. Examples include:

  • 2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1-benzofuran-3-one
  • 6-[(3,4-dichlorobenzyl)oxy]-1-benzofuran-3-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

Molecular Formula

C25H18Cl2O4

Molecular Weight

453.3 g/mol

IUPAC Name

(2Z)-6-[(3,4-dichlorophenyl)methoxy]-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one

InChI

InChI=1S/C25H18Cl2O4/c1-29-22-7-3-2-5-17(22)6-4-8-23-25(28)19-11-10-18(14-24(19)31-23)30-15-16-9-12-20(26)21(27)13-16/h2-14H,15H2,1H3/b6-4+,23-8-

InChI Key

BWNZDHPRIFCSSF-YUMLRZHGSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

COC1=CC=CC=C1C=CC=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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